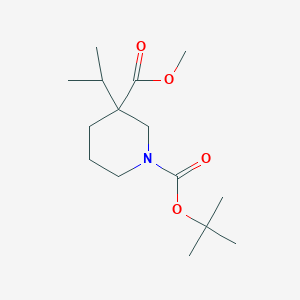
Methyl 1-Boc-3-isopropylpiperidine-3-carboxylate
Übersicht
Beschreibung
“Methyl 1-Boc-3-isopropylpiperidine-3-carboxylate” is a chemical compound with the CAS Number: 1363166-18-0 . It has a molecular weight of 285.38 and its IUPAC name is 1-tert-butyl 3-methyl 3-isopropyl-1,3-piperidinedicarboxylate . It appears as a colorless to yellow liquid, or white to yellow solid .
Molecular Structure Analysis
The InChI code for “Methyl 1-Boc-3-isopropylpiperidine-3-carboxylate” is 1S/C15H27NO4/c1-11(2)15(12(17)19-6)8-7-9-16(10-15)13(18)20-14(3,4)5/h11H,7-10H2,1-6H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
“Methyl 1-Boc-3-isopropylpiperidine-3-carboxylate” has a molecular weight of 285.38 . It is a colorless to yellow liquid, or white to yellow solid . It should be stored at a temperature of +4C .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 1-Boc-3-isopropylpiperidine-3-carboxylate:
Pharmaceutical Synthesis
Methyl 1-Boc-3-isopropylpiperidine-3-carboxylate is widely used in the synthesis of pharmaceutical compounds. Its piperidine ring is a common structural motif in many drugs, making it a valuable intermediate in the development of new therapeutic agents . This compound can be used to create various piperidine derivatives, which are essential in the design of drugs targeting central nervous system disorders, cardiovascular diseases, and more .
Organic Chemistry Research
In organic chemistry, Methyl 1-Boc-3-isopropylpiperidine-3-carboxylate serves as a building block for the synthesis of complex molecules. Researchers utilize this compound in various reactions, such as hydrogenation, cyclization, and amination, to explore new synthetic pathways and develop novel compounds . Its versatility in forming different chemical bonds makes it a valuable tool for advancing organic synthesis techniques.
Material Science
This compound is also used in material science for the development of new materials with unique properties. Its incorporation into polymer structures can enhance the mechanical and thermal properties of the resulting materials. Researchers are exploring its potential in creating advanced materials for applications in electronics, coatings, and nanotechnology .
Biological Studies
Methyl 1-Boc-3-isopropylpiperidine-3-carboxylate is employed in biological studies to investigate its effects on various biological systems. Its derivatives are tested for their biological activity, including antimicrobial, antiviral, and anticancer properties . These studies help in understanding the compound’s potential as a lead molecule for drug development and its mechanism of action in biological systems.
Chemical Biology
In chemical biology, this compound is used to study the interactions between small molecules and biological macromolecules. Researchers use it to design probes and inhibitors that can modulate the activity of specific proteins or enzymes . This application is crucial for identifying new drug targets and understanding the biochemical pathways involved in diseases.
Medicinal Chemistry
Medicinal chemists utilize Methyl 1-Boc-3-isopropylpiperidine-3-carboxylate in the design and optimization of new drug candidates. Its structural features allow for the modification of pharmacokinetic and pharmacodynamic properties of potential drugs . By incorporating this compound into drug molecules, researchers can improve their efficacy, selectivity, and safety profiles.
Catalysis Research
This compound is also explored in catalysis research, where it serves as a ligand or catalyst precursor in various catalytic reactions. Its ability to stabilize transition states and facilitate chemical transformations makes it valuable in developing new catalytic processes for industrial applications .
Environmental Chemistry
In environmental chemistry, Methyl 1-Boc-3-isopropylpiperidine-3-carboxylate is studied for its potential to degrade environmental pollutants. Researchers investigate its reactivity and degradation pathways to develop methods for removing harmful substances from the environment . This application is essential for addressing environmental pollution and promoting sustainability.
These diverse applications highlight the significance of Methyl 1-Boc-3-isopropylpiperidine-3-carboxylate in various fields of scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!
Eigenschaften
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-propan-2-ylpiperidine-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-11(2)15(12(17)19-6)8-7-9-16(10-15)13(18)20-14(3,4)5/h11H,7-10H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAGNRCLVBQOQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801122772 | |
| Record name | 1,3-Piperidinedicarboxylic acid, 3-(1-methylethyl)-, 1-(1,1-dimethylethyl) 3-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801122772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1363166-18-0 | |
| Record name | 1,3-Piperidinedicarboxylic acid, 3-(1-methylethyl)-, 1-(1,1-dimethylethyl) 3-methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363166-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Piperidinedicarboxylic acid, 3-(1-methylethyl)-, 1-(1,1-dimethylethyl) 3-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801122772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Tert-butyl 4-benzyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B3027625.png)


![N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride](/img/structure/B3027631.png)
![N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B3027634.png)
![2-(3-Methylpiperazin-1-yl)benzo[d]oxazole hydrochloride](/img/structure/B3027636.png)

![1-(Benzo[d]isothiazol-3-yl)piperidin-4-ol](/img/structure/B3027638.png)



